molecular formula C10H22O3 B135632 3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol CAS No. 132739-31-2

3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol

Cat. No. B135632
M. Wt: 190.28 g/mol
InChI Key: OYBCJPZUEMNMGD-UHFFFAOYSA-N
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Patent
US07301052B2

Procedure details

Potassium hydroxide (274.27 g) and HO(CH2)3OH (371.93 g) were added to dioxane (3 L), and then TsOCH(CH3)CH2OC(CH3)3 (700 g) prepared in Example 2-1 was added gradually. The reaction solution was refluxed with heating for 16 hours, allowed to cool, and poured onto ice (500 g), neutralized with 2 N hydrochloric acid, concentrated and filtered to remove the precipitated salt. The filtrate was extracted with dichloromethane (250 mL), and the organic layer was washed with water (500 mL) repeatedly 17 times. The organic layer was dried over magnesium sulfate and filtered, and the filtrate was concentrated with an evaporator, and the concentrate was purified by silica gel chromatography to give the title compound (203.77 g). The NMR spectrum data of the product were as follows.
Quantity
274.27 g
Type
reactant
Reaction Step One
Quantity
371.93 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Name
TsOCH(CH3)CH2OC(CH3)3
Quantity
700 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[K+].[OH:3][CH2:4][CH2:5][CH2:6][OH:7].S(O[CH:19]([CH2:21][O:22][C:23]([CH3:26])([CH3:25])[CH3:24])[CH3:20])(C1C=CC(C)=CC=1)(=O)=O.Cl>O1CCOCC1>[OH:3][CH2:4][CH2:5][CH2:6][O:7][CH:19]([CH2:21][O:22][C:23]([CH3:26])([CH3:25])[CH3:24])[CH3:20] |f:0.1|

Inputs

Step One
Name
Quantity
274.27 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
371.93 g
Type
reactant
Smiles
OCCCO
Name
Quantity
3 L
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
TsOCH(CH3)CH2OC(CH3)3
Quantity
700 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)OC(C)COC(C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
with heating for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
poured onto ice (500 g)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the precipitated salt
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with dichloromethane (250 mL)
WASH
Type
WASH
Details
the organic layer was washed with water (500 mL) repeatedly 17 times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated with an evaporator
CUSTOM
Type
CUSTOM
Details
the concentrate was purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
OCCCOC(C)COC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 203.77 g
YIELD: CALCULATEDPERCENTYIELD 43.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.